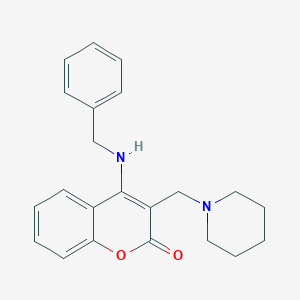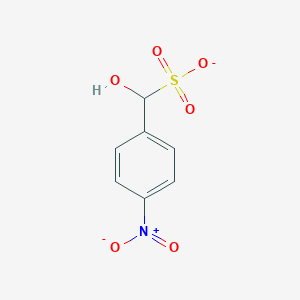
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, also known as HCC-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. HCC-1 is a member of the family of sulfonylurea compounds, which are known for their ability to inhibit the activity of certain enzymes. In
Mécanisme D'action
The mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate, which is necessary for the regulation of acid-base balance in the body. The exact mechanism by which N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide inhibits carbonic anhydrase is not known, but it is thought to involve the binding of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide are not fully understood, but it is known to have an impact on the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has also been shown to have an impact on the activity of certain enzymes involved in the production of reactive oxygen species, which could have implications for its use as a photosensitizer in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is its potential as a photosensitizer in cancer treatment. Its ability to selectively destroy cancer cells could make it a valuable tool in the fight against cancer. However, there are limitations to its use in lab experiments. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound, which means that it is expensive to produce and may not be readily available for use in lab experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. One area of interest is its potential as a photosensitizer in cancer treatment. Further research is needed to determine the optimal conditions for its use and to explore its potential in the treatment of different types of cancer.
Another area of interest is the development of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide analogues with improved properties. Analogues could be developed that are more selective for certain enzymes or that have improved photosensitizing properties.
Finally, further research is needed to fully understand the mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. This could lead to the development of new drugs that target the same enzymes as N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, but with improved properties and fewer side effects.
Conclusion:
In conclusion, N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and act as a photosensitizer make it a valuable tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop analogues with improved properties.
Méthodes De Synthèse
The synthesis of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,5,6,6-hexachlorocyclohex-1-ene-4-one in the presence of a base such as triethylamine. This reaction yields N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 210-213°C.
Applications De Recherche Scientifique
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been studied extensively for its potential use in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Another area of interest is N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide's potential as a photosensitizer. Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can be used to selectively destroy cancer cells. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to have potential as a photosensitizer in the treatment of certain types of cancer.
Propriétés
Nom du produit |
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H7Cl6NO3S |
Poids moléculaire |
470 g/mol |
Nom IUPAC |
(NE)-N-(2,3,5,5,6,6-hexachloro-4-oxocyclohex-2-en-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H7Cl6NO3S/c1-6-2-4-7(5-3-6)24(22,23)20-10-8(14)9(15)11(21)13(18,19)12(10,16)17/h2-5H,1H3/b20-10+ |
Clé InChI |
XCJBECIIFHPJBI-KEBDBYFISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)



![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)
